4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide
Description
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
InChI Key |
LCMLZAVDJXTKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 2-aminophenol under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the aminomethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Benzamide Derivatives
Key Observations :
- Melting Points : The presence of hydrogen-bonding groups (e.g., hydroxyl in compound 14 ) correlates with higher melting points (>300°C) due to strong intermolecular interactions. Methoxy-substituted analogs (e.g., compounds 11–13 ) exhibit lower melting points (258–283°C), likely due to reduced polarity.
- Solubility: Electron-withdrawing groups (e.g., nitro in ) may enhance solubility in polar aprotic solvents like DMSO, while hydrophobic substituents (e.g., benzimidazolyl-propenoyl in ) reduce aqueous solubility.
Key SAR Insights :
Para-substituted electron-withdrawing groups (e.g., nitro in ) increase antimicrobial potency by disrupting bacterial metabolic pathways.
Heterocyclic Appendages :
- Benzimidazole () and imidazole () rings confer anticancer activity via interactions with DNA or kinases.
- Morpholine rings () improve gastrokinetic activity by modulating serotonergic pathways.
Halogenation :
- Chloro and fluoro substituents () enhance lipophilicity and membrane permeability, critical for antimicrobial and anticancer efficacy.
Biological Activity
4-(Aminomethyl)-N-(2-hydroxyphenyl)benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features an aminomethyl group and a hydroxyl-substituted phenyl ring, which are crucial for its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It interacts with specific receptors, potentially altering their activity and downstream signaling pathways.
- Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral entry, particularly in the context of filoviruses like Ebola and Marburg viruses, suggesting its potential as an antiviral agent .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits entry of Ebola and Marburg viruses; suitable for further optimization as therapeutic agents. |
| Antitumor | Exhibits cytotoxic effects on cancer cells, inducing apoptosis. |
| Enzyme Inhibition | Modulates activity of kinases and other enzymes involved in critical cellular processes. |
Case Studies and Research Findings
-
Antiviral Efficacy :
A study demonstrated that specific derivatives of this compound showed significant inhibitory effects against Ebola virus entry in vitro. Compounds were evaluated for metabolic stability, indicating potential for further development as antiviral drugs . -
Cancer Cell Studies :
In cellular models, this compound has been observed to induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors . -
Enzyme Interaction :
The compound interacts with key metabolic enzymes, influencing pathways such as glycolysis and the tricarboxylic acid cycle. This modulation can lead to altered energy metabolism in cancer cells, providing a therapeutic angle for metabolic reprogramming in tumors .
Dosage Effects
Research indicates that the biological activity of this compound is dose-dependent:
- Low Doses : Associated with therapeutic benefits such as reduced tumor growth and enhanced immune responses.
- High Doses : Can lead to toxicity and adverse effects, including organ damage .
Q & A
Basic: What are the standard synthetic protocols for preparing 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide and its derivatives?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example, amidation reactions between substituted benzoyl chlorides and aminophenol derivatives are common. Key steps include:
- Amide bond formation : Reacting 2-hydroxyphenylamine with a benzoyl chloride derivative bearing an aminomethyl group under inert conditions (e.g., nitrogen atmosphere) .
- Protection/deprotection : Temporary protection of the hydroxyl or amine groups using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (temperature, solvent, time) must be tightly controlled to maximize yield and purity .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and confirming the absence of unreacted intermediates. For example, aromatic proton signals between δ 6.5–8.5 ppm confirm the benzamide scaffold .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade compounds) and monitor reaction progress .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction yields when synthesizing complex benzamide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling, while higher temperatures (60–80°C) accelerate cyclization steps .
- Catalyst use : Coupling agents like HATU or EDCI improve amidation efficiency. For example, HATU increases yields by 20–30% in sterically hindered systems .
Advanced: How should discrepancies in spectroscopic data between synthetic batches be resolved?
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR data are ambiguous .
- Replicate synthesis : Repeat the reaction under standardized conditions to rule out procedural variability .
Basic: What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates. For benzamides, trypanothione reductase assays are relevant for antiparasitic studies .
- Cytotoxicity screening : Use MTT or resazurin assays in cell lines (e.g., HeLa or MCF-7) to evaluate preliminary anticancer activity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of benzamide derivatives?
- Substituent variation : Systematically modify the aminomethyl or hydroxyphenyl groups to assess impacts on bioactivity. For example, replacing the hydroxyl group with methoxy reduces hydrogen-bonding potential .
- Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) identify critical functional groups. Hydroxyl and amide groups often contribute to target binding .
Advanced: How can molecular docking predict interactions between this compound and biological targets?
- Protein preparation : Retrieve target structures (e.g., Trypanosoma brucei enzymes) from the PDB and optimize hydrogen-bond networks .
- Ligand parameterization : Use PubChem data (e.g., InChIKey: LXNXWBLKTWRVII) to generate 3D conformers .
- Docking validation : Compare results with known inhibitors (e.g., N-(2-aminoethyl)-2,4-dichloro-N-phenylbenzamides) to assess predictive accuracy .
Basic: What methods are recommended for determining solubility in formulation studies?
- Shake-flask method : Measure equilibrium solubility in PBS or simulated gastric fluid using HPLC quantification .
- Thermodynamic modeling : Use Hansen solubility parameters to predict compatibility with excipients like PEG-400 .
Advanced: How can researchers assess the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
- Accelerated stability testing : Store at 25°C/60% RH and analyze at 0, 1, 3, and 6 months to predict shelf life .
Advanced: How can regioselectivity be controlled during the introduction of substituents?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position substituents on the aromatic ring .
- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl groups with silyl ethers) to direct electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
